molecular formula C14H10Cl2O2 B13400031 2,2-Dichloro-1-(3-phenoxyphenyl)ethan-1-one CAS No. 86693-80-3

2,2-Dichloro-1-(3-phenoxyphenyl)ethan-1-one

Katalognummer: B13400031
CAS-Nummer: 86693-80-3
Molekulargewicht: 281.1 g/mol
InChI-Schlüssel: BRWYXBQGVNYOBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dichloro-1-(3-phenoxyphenyl)ethan-1-one is an organic compound with the molecular formula C14H10Cl2O2 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a phenoxy group attached to the ethanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3-phenoxyphenyl)ethan-1-one typically involves the reaction of 3-phenoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichloro-1-(3-phenoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Dichloro-1-(3-phenoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,2-Dichloro-1-(3-phenoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Dichloro-1-(4-phenoxyphenyl)ethanone
  • 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
  • 1-(3-Phenoxyphenyl)ethan-1-one

Uniqueness

2,2-Dichloro-1-(3-phenoxyphenyl)ethan-1-one is unique due to the specific arrangement of its chlorine atoms and phenoxy group. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and potency in its interactions with molecular targets.

Eigenschaften

CAS-Nummer

86693-80-3

Molekularformel

C14H10Cl2O2

Molekulargewicht

281.1 g/mol

IUPAC-Name

2,2-dichloro-1-(3-phenoxyphenyl)ethanone

InChI

InChI=1S/C14H10Cl2O2/c15-14(16)13(17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,14H

InChI-Schlüssel

BRWYXBQGVNYOBM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.